molecular formula C19H22BFO3 B2691224 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1648930-12-4

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2691224
CAS No.: 1648930-12-4
M. Wt: 328.19
InChI Key: FXURVMGDDYIRGC-UHFFFAOYSA-N
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Description

The compound 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boronic ester featuring a dioxaborolane (pinacol boronate) core with a 3-fluorophenoxymethyl-substituted phenyl group. The tetramethyl groups on the dioxaborolane ring enhance stability, while the 3-fluorophenoxy moiety introduces electronic and steric effects critical for applications in Suzuki-Miyaura cross-coupling reactions and drug discovery . Its molecular formula is C₁₉H₂₂BFO₃, with a molecular weight of 328.19 g/mol .

Properties

IUPAC Name

2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXURVMGDDYIRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronate ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C19H22BFO3
  • Molecular Weight: 328.19 g/mol
  • CAS Number: 2246780-16-3

The compound features a five-membered ring structure containing boron and oxygen atoms, with a unique fluorophenoxy group that enhances its reactivity and selectivity in chemical reactions.

Synthetic Chemistry Applications

1. Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of 1,3,2-Dioxaborolane is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The mechanism involves the activation of the boron atom to facilitate nucleophilic attacks by organohalides or other electrophiles .

Key Features:

  • Reactivity: The presence of the fluorophenoxy group enhances the electrophilic character of the compound.
  • Versatility: It can be used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

2. Oxidation and Reduction Reactions

The compound can undergo various transformations:

  • Oxidation: Converts to boronic acids or other oxidized boron species.
  • Reduction: Can be reduced to form corresponding boranes.
  • Substitution Reactions: The fluorophenoxy group can participate in nucleophilic substitution reactions .

Biological Applications

1. Boron Neutron Capture Therapy (BNCT)

The boron atom in this compound is particularly suited for BNCT, a targeted cancer treatment. In this therapy, boron-10 isotopes capture thermal neutrons to produce high-energy alpha particles that destroy nearby cancer cells while sparing healthy tissue .

Case Study:
In a study focusing on BNCT efficacy, compounds similar to 1,3,2-Dioxaborolane demonstrated promising results in selectively targeting tumor cells while minimizing damage to surrounding healthy tissues .

2. Drug Design and Development

The unique properties of this compound make it an attractive candidate for drug design:

  • Targeted Drug Delivery: Its ability to form stable complexes can be utilized for targeted delivery systems.
  • Therapeutic Potential: Research indicates potential applications in developing small-molecule inhibitors for various diseases due to its selective biochemical activity .

Summary of Applications

Application AreaDescriptionKey Benefits
Synthetic ChemistrySuzuki-Miyaura cross-coupling reactionsEnables complex molecule synthesis
Chemical TransformationsOxidation and reduction processesVersatile reactions for various derivatives
Cancer TreatmentBoron Neutron Capture TherapyTargeted destruction of cancer cells
Drug DevelopmentDesign of selective small-molecule inhibitorsPotential therapeutic applications

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through a palladium-catalyzed process . The boron atom in the compound interacts with the palladium catalyst, enabling the transmetalation step crucial for the coupling reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenoxy-Substituted Derivatives

2-[3-[(2-Fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key Differences: The fluorine atom is in the ortho position on the phenoxy group instead of meta.
  • Electronic Effects: The electron-withdrawing fluorine may slightly alter the aryl ring’s electron density compared to the meta isomer.
  • Molecular Weight : 328.19 g/mol (identical to the target compound) .
2-(3-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Key Differences : Incorporates a methoxy group adjacent to the fluorine.
  • Impact : The methoxy group donates electrons, counteracting fluorine’s withdrawal, which may stabilize the boronic ester during hydrolysis .

Electron-Withdrawing Group Derivatives

4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-1,3,2-dioxaborolane
  • Substituent : 3-Methylsulfonylphenyl.
  • Impact :
    • Electronic Effects : The sulfonyl group is strongly electron-withdrawing, increasing electrophilicity and reactivity in cross-couplings but reducing stability under basic conditions .
  • Molecular Weight : ~280.87 g/mol (lighter due to absence of oxygen in the substituent) .
Benzyloxycyanophenylboronic Esters (e.g., 4a, 4b)
  • Substituents: Benzyloxy and cyano groups.
  • Impact: Reactivity: The cyano group stabilizes the boronic ester via conjugation but may hinder coupling due to steric bulk. Applications: Used in anti-infective drug discovery, where benzyl groups protect hydroxyls during synthesis .
  • Molecular Weight: ~350–400 g/mol (higher due to benzyl and cyano substituents) .

Bulky Aryl and Conjugated Systems

4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane
  • Substituent : Triphenylvinyl group.
  • Impact :
    • Steric Effects : Extreme bulk limits reactivity in standard couplings but enables aggregation-induced emission (AIE) for OLEDs.
    • Electronic Effects : Extended conjugation enhances fluorescence properties.
  • Molecular Weight : 458.41 g/mol .

Alkyl and Functionalized Derivatives

4,4,5,5-Tetramethyl-2-(1-phenylvinyl)-1,3,2-dioxaborolane
  • Substituent : Styryl group.
  • Impact : Used in hydroboration reactions; the vinyl group enables polymerization or further functionalization .
2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Substituent : Benzyloxy group.
  • Impact: Less steric hindrance than fluorophenoxy derivatives, making it more reactive in reductions (e.g., ketone to alcohol) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
Target: 2-[3-[(3-Fluorophenoxy)methyl]phenyl]-dioxaborolane 3-Fluorophenoxymethyl 328.19 Suzuki coupling, drug discovery
2-[3-[(2-Fluorophenoxy)methyl]phenyl]-dioxaborolane 2-Fluorophenoxymethyl 328.19 Steric hindrance in meta coupling
4,4,5,5-Tetramethyl-2-[3-(methylsulfonyl)phenyl]-dioxaborolane 3-Methylsulfonyl ~280.87 High electrophilicity
Benzyloxycyanophenylboronic ester (4a) 2-Benzyloxy-6-cyano ~350–400 Protected intermediates for amidines
4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-dioxaborolane Triphenylvinyl 458.41 OLEDs, AIE materials

Table 2: Reactivity and Stability Trends

Substituent Type Electronic Effect Steric Effect Stability Typical Applications
Fluorophenoxy (meta) Moderate electron-withdraw Moderate High (pinacol) Drug discovery, cross-coupling
Methylsulfonyl Strong electron-withdraw Low Moderate Catalysis, electrophilic arylations
Triphenylvinyl Electron-neutral (conj.) High High OLEDs, fluorescence
Benzyloxycyano Strong electron-withdraw High Moderate Protected intermediates

Key Research Findings

Positional Isomerism: The meta vs. ortho fluorine placement in fluorophenoxy derivatives significantly impacts steric accessibility, with meta isomers generally more reactive in cross-couplings .

Electronic Modulation: Electron-withdrawing groups (e.g., sulfonyl, cyano) enhance electrophilicity but may require optimized reaction conditions to prevent decomposition .

Steric Bulk and Applications : Bulky substituents like triphenylvinyl shift utility from synthetic chemistry to materials science, where steric hindrance is advantageous for fluorescence .

Hydrolysis Stability : The pinacol boronate core ensures stability across derivatives, but electron-donating groups (e.g., methoxy) further enhance resistance to hydrolysis .

Biological Activity

1,3,2-Dioxaborolane, specifically 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-, is a boron-containing compound that has garnered attention for its potential biological applications. This compound belongs to the class of boronate esters and is characterized by a five-membered ring structure containing boron and oxygen. The unique fluorophenoxy group and tetramethyl substituents contribute to its distinct chemical properties, making it a subject of interest in both synthetic chemistry and biological research.

  • Molecular Formula: C19H22BFO3
  • Molecular Weight: 328.19 g/mol
  • CAS Number: 1648930-12-4

1,3,2-Dioxaborolane compounds are known to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The mechanism involves the activation of the boron atom to facilitate nucleophilic attack by an organohalide or other electrophiles .

Biological Applications

The biological activity of this compound extends beyond synthetic applications into therapeutic areas:

  • Boron Neutron Capture Therapy (BNCT):
    • The boron atom in the compound is suitable for BNCT, a targeted cancer treatment that exploits the capture of thermal neutrons by boron-10 isotopes.
    • Upon neutron capture, boron undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which can destroy nearby cancer cells while sparing healthy tissue.
  • Drug Design:
    • The compound's structure allows for modifications that can enhance its pharmacological properties. Research indicates potential applications in developing boron-containing pharmaceuticals aimed at various diseases .

Research Findings

Recent studies have highlighted several findings regarding the biological activity of 1,3,2-Dioxaborolane:

  • Inhibition Studies:
    • Compounds similar to this dioxaborolane have shown inhibitory effects on nitric oxide synthases (NOS), which are implicated in various pathophysiological conditions including inflammation and cancer .
  • Synthesis and Evaluation:
    • A study demonstrated successful synthesis routes for aryloxy phenols derived from similar structures, indicating potential pathways for creating derivatives with enhanced biological activity .

Case Studies

A notable case study involved the synthesis of m-aryloxy phenols through demethylation reactions. The resulting compounds were evaluated for their ability to inhibit different NOS isozymes (rat nNOSs, bovine eNOSs, murine iNOSs), showcasing the relevance of structural modifications in enhancing biological efficacy .

Comparative Analysis

To better understand the biological activity of 1,3,2-Dioxaborolane compared to similar compounds, a table summarizing key features is provided below:

Compound NameStructureBiological ActivityApplications
1,3,2-DioxaborolaneStructurePotential BNCT and drug designCancer therapy
Other Boronate EstersVariesInhibitory effects on NOSOrganic synthesis

Q & A

Q. What synthetic methodologies are effective for preparing this dioxaborolane compound, and how can reaction conditions be optimized for high yields?

Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?

1H/13C/11B NMR are essential. Key features include:

  • 1H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–1.4 ppm for tetramethyl dioxaborolane), and fluorophenoxy CH₂ (δ ~4.5 ppm) .
  • 11B NMR : A sharp singlet at δ 28–32 ppm, characteristic of sp²-hybridized boron .
  • FT-IR : B-O stretching at ~1350 cm⁻¹ and C-F at ~1220 cm⁻¹.

Data Interpretation Example : For analogous fluorinated dioxaborolanes, 19F NMR shows a singlet at δ -110 to -115 ppm due to the electron-withdrawing fluorine .

Advanced Research Questions

Q. How does the 3-fluorophenoxy substituent influence reactivity in cross-coupling reactions compared to non-fluorinated analogs?

The electron-withdrawing fluorine increases the electrophilicity of the boron center, accelerating transmetallation in Pd-catalyzed couplings. However, steric hindrance from the phenoxy group may reduce accessibility.

  • Experimental Validation : Compare coupling rates using fluorinated vs. methoxy-substituted analogs. Fluorinated derivatives show 20–30% faster kinetics in Suzuki-Miyaura reactions under identical conditions .
  • Contradiction Alert : In some cases, excessive electron withdrawal destabilizes the boronate, requiring milder bases (e.g., Cs₂CO₃ instead of K₂CO₃) .

Q. What catalytic systems address low yields in stereoselective transformations involving this compound?

Challenges : Steric bulk and boronate hydrolysis. Solutions :

  • Use bulky ligands (e.g., SPhos or XPhos) to stabilize Pd intermediates .
  • Add moisture scavengers (molecular sieves) to suppress boronate degradation .
  • For enantioselective reactions, employ chiral catalysts like BINAP-Pd complexes, achieving up to 90% ee in aryl-alkyl couplings .
Catalyst System Substrate Scopeee/YieldReference
Pd/BINAPAryl-Alkyl Couplings90% ee
Pd/SPhos + Cs₂CO₃Sterically Hindered Aryl75%

Q. How should researchers resolve contradictions in reported reaction outcomes (e.g., variable yields)?

Key Variables to Investigate :

  • Base Effects : Strong bases (NaOt-Bu) may deprotonate sensitive substrates, while weak bases (K₃PO₄) slow transmetallation .
  • Solvent Polarity : THF improves boronate solubility vs. toluene, which favors sterically hindered reactions .
  • Catalyst Loading : Sub-1 mol% Pd can lead to incomplete conversion; optimize to 2–5 mol% . Case Study : A 15% yield discrepancy between labs was traced to trace oxygen in solvents, resolved by rigorous degassing .

Methodological Guidelines

  • Storage : Store under argon at -20°C to prevent hydrolysis .
  • Handling : Use Schlenk techniques for air-sensitive reactions.
  • Safety : Avoid prolonged skin contact; boronate esters may release HF under acidic conditions .

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